molecular formula C18H17N5O2S B6478144 2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine CAS No. 1327317-14-5

2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine

Cat. No.: B6478144
CAS No.: 1327317-14-5
M. Wt: 367.4 g/mol
InChI Key: KSRAHPIZAKYEEH-UHFFFAOYSA-N
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Description

2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine is a complex organic molecule. Its structure incorporates various functional groups, each contributing to its reactivity and potential applications. This compound is notable for its role in both pharmaceutical research and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine typically involves multi-step organic reactions. The initial step might include the formation of the azetidinyl moiety, followed by the introduction of the benzoyl and ethylsulfanyl groups. Subsequent steps involve forming the oxadiazole ring and coupling with the pyrazine structure under controlled conditions such as varying pH levels, temperatures, and specific catalysts.

Industrial Production Methods

For industrial-scale production, flow chemistry techniques and continuous synthesis methods are often employed to ensure higher yields and purity. Optimized reaction conditions and automation minimize the chances of side reactions and contaminants.

Chemical Reactions Analysis

Types of Reactions

2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine undergoes various chemical reactions, including:

  • Oxidation: Transformation into sulfoxides or sulfones.

  • Reduction: Reduction of nitro groups or oxadiazole ring opening.

  • Substitution: Aromatic and nucleophilic substitution reactions.

Common Reagents and Conditions

Reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and bases or acids for substitution are commonly used. Reactions typically occur under controlled environments with appropriate solvents.

Major Products

Major products include oxidized derivatives, reduced forms of the azetidinyl or pyrazine moieties, and substituted products with various functional groups attached to the aromatic rings.

Scientific Research Applications

Chemistry

  • Organic Synthesis: It serves as a building block in constructing more complex molecules.

  • Catalysis: Acts as a ligand in various catalytic processes.

Biology

  • Drug Design: Structural features make it a candidate for pharmacological studies.

  • Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

Medicine

  • Diagnostics: Used in imaging and diagnostic tests due to its reactive functional groups.

Industry

  • Material Science: Utilized in developing new materials with specific properties.

  • Chemical Engineering: Plays a role in designing chemical reactors and processes.

Mechanism of Action

The mechanism involves interacting with molecular targets such as enzymes or receptors. Its structural complexity allows it to modulate biological pathways, possibly by inhibiting enzyme activity or binding to specific receptors. Pathways involved might include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine

  • 2-(5-{1-[2-(propylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine

  • 2-(5-{1-[2-(butylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine

Uniqueness

The presence of the ethylsulfanyl group gives 2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine distinct electronic and steric properties, potentially enhancing its reactivity and specificity in biological applications compared to its methylsulfanyl, propylsulfanyl, or butylsulfanyl analogs.

Remember, chemistry is as much about the journey as the result—each compound, with its unique twists and turns, is a story waiting to be told!

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-2-26-15-6-4-3-5-13(15)18(24)23-10-12(11-23)17-21-16(22-25-17)14-9-19-7-8-20-14/h3-9,12H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRAHPIZAKYEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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